molecular formula C5H4ClNO2S B6279362 2-(5-chloro-1,3-thiazol-4-yl)acetic acid CAS No. 1538357-64-0

2-(5-chloro-1,3-thiazol-4-yl)acetic acid

Cat. No.: B6279362
CAS No.: 1538357-64-0
M. Wt: 177.61 g/mol
InChI Key: UKFZUOHIHGDMNV-UHFFFAOYSA-N
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Description

2-(5-chloro-1,3-thiazol-4-yl)acetic acid is a heterocyclic organic compound featuring a thiazole ring substituted with a chlorine atom at the 5-position and an acetic acid moiety at the 2-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-1,3-thiazol-4-yl)acetic acid typically involves the reaction of 5-chloro-1,3-thiazole with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-(5-chloro-1,3-thiazol-4-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

2-(5-chloro-1,3-thiazol-4-yl)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5-chloro-1,3-thiazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, thiazole derivatives are known to inhibit certain enzymes involved in microbial growth, making them effective antimicrobial agents .

Comparison with Similar Compounds

Similar Compounds

    2-(5-bromo-1,3-thiazol-4-yl)acetic acid: Similar structure with a bromine atom instead of chlorine.

    2-(5-methyl-1,3-thiazol-4-yl)acetic acid: Similar structure with a methyl group instead of chlorine.

Uniqueness

2-(5-chloro-1,3-thiazol-4-yl)acetic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s ability to participate in electrophilic substitution reactions and may also affect its binding affinity to biological targets .

Properties

CAS No.

1538357-64-0

Molecular Formula

C5H4ClNO2S

Molecular Weight

177.61 g/mol

IUPAC Name

2-(5-chloro-1,3-thiazol-4-yl)acetic acid

InChI

InChI=1S/C5H4ClNO2S/c6-5-3(1-4(8)9)7-2-10-5/h2H,1H2,(H,8,9)

InChI Key

UKFZUOHIHGDMNV-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(S1)Cl)CC(=O)O

Purity

95

Origin of Product

United States

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